

# Application Notes and Protocols for Utilizing AM404 in Cannabinoid Signaling Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AM404

Cat. No.: B1139072

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## Introduction

**AM404**, or N-(4-hydroxyphenyl)-arachidonamide, is a versatile pharmacological tool extensively used to investigate the complexities of the endocannabinoid system (ECS) and related signaling pathways. Initially identified as an inhibitor of anandamide (AEA) uptake, its mechanism of action is now understood to be multifaceted, involving interactions with cannabinoid receptors, transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[1][2] **AM404** is also recognized as an active metabolite of the widely used analgesic, paracetamol (acetaminophen), contributing to its therapeutic effects.[3][4]

These application notes provide a comprehensive overview of **AM404**'s pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and visual representations of the signaling pathways it modulates.

## Mechanism of Action

**AM404** exerts its effects through several key mechanisms:

- **Inhibition of Anandamide Reuptake:** **AM404** is a competitive and selective inhibitor of the anandamide transporter, effectively blocking the reuptake of anandamide from the synaptic cleft.[5] This action increases the extracellular concentration of anandamide, thereby potentiating its effects at cannabinoid receptor 1 (CB1) and other targets.

- **TRPV1 Agonism:** **AM404** is a direct agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. Activation of TRPV1 by **AM404** leads to calcium influx and neuronal depolarization, a mechanism implicated in its analgesic and hypothermic effects.
- **Cannabinoid Receptor Modulation:** **AM404** is a weak partial agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Its affinity for CB1 receptors is in the micromolar range.
- **Cyclooxygenase (COX) Inhibition:** **AM404** has been shown to inhibit the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. This anti-inflammatory action is independent of its effects on cannabinoid receptors and TRPV1 channels.

## Data Presentation: Pharmacological Profile of **AM404**

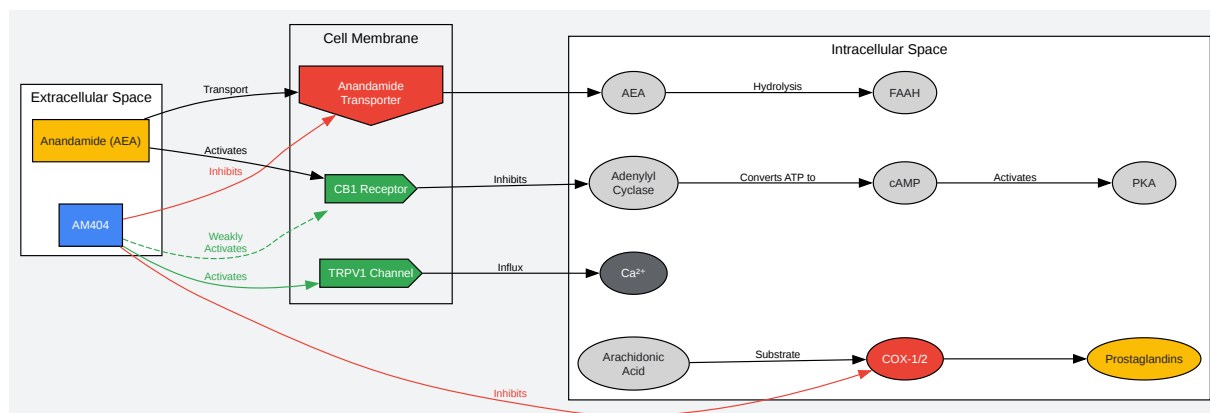
The following table summarizes the quantitative data available for the interaction of **AM404** with its primary molecular targets.

Target	Parameter	Value	Species	Assay Method	Reference(s)
Anandamide Transporter	IC50	~1 - 5 $\mu$ M	Rat/Human	Anandamide Uptake Assay	
Cannabinoid Receptor 1 (CB1)	Ki	1760 nM	Human	Radioligand Binding Assay	
Cannabinoid Receptor 2 (CB2)	-	Weak Agonist	-	-	
TRPV1 Channel	EC50	>1 $\mu$ M	Human	Calcium Imaging/Patch Clamp	
Cyclooxygenase-1 (COX-1)	-	Reversible Inhibition	-	Enzyme Activity Assay	
Cyclooxygenase-2 (COX-2)	-	Reversible Inhibition	-	Enzyme Activity Assay	

Note: Specific Ki, EC50, and IC50 values can vary depending on the experimental conditions and assay used.

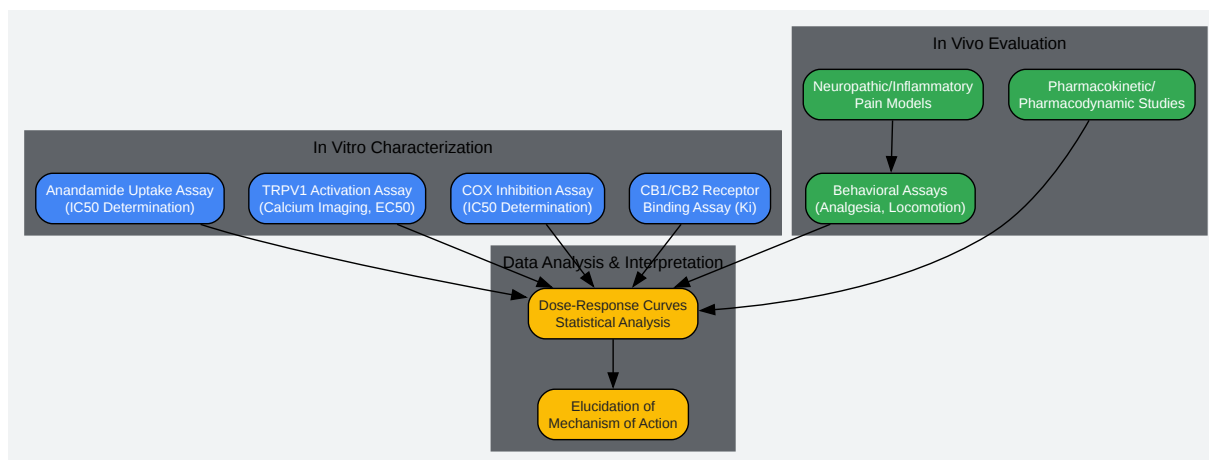
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by **AM404** and a typical experimental workflow for its characterization.



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Diagram 1: **AM404**'s multifaceted signaling interactions.



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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)